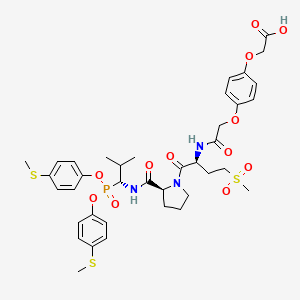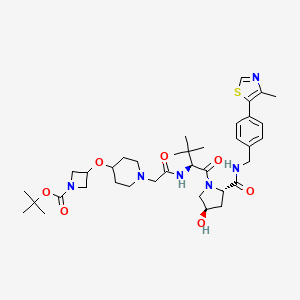
PROTAC SMARCA2 degrader-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC SMARCA2 degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 protein. SMARCA2 is a subunit of the SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression and DNA repair. The degradation of SMARCA2 is particularly significant in cancers with mutations in the SMARCA4 gene, as these cancers become dependent on SMARCA2 for survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SMARCA2 degrader-3 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The ligand for SMARCA2 is synthesized using standard organic synthesis techniques, involving multiple steps of functional group transformations and purifications.
Linker Attachment: A linker molecule is attached to the SMARCA2 ligand. This linker is designed to provide the appropriate spatial orientation for the subsequent steps.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately.
Conjugation: The SMARCA2 ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring high yield and purity, and implementing stringent quality control measures. The process may also involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
PROTAC SMARCA2 degrader-3 primarily undergoes the following types of reactions:
Ubiquitination: The PROTAC molecule induces the ubiquitination of SMARCA2 by recruiting an E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated SMARCA2 is recognized and degraded by the proteasome.
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and protecting groups (e.g., tert-butyloxycarbonyl).
Major Products
The major product of the reactions involving this compound is the ubiquitinated SMARCA2 protein, which is subsequently degraded by the proteasome .
科学的研究の応用
PROTAC SMARCA2 degrader-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of SMARCA2 in cancers with SMARCA4 mutations and to develop targeted therapies for these cancers.
Gene Regulation Studies: Researchers use it to investigate the mechanisms of chromatin remodeling and gene expression regulation.
Drug Discovery: It serves as a tool for identifying and validating new therapeutic targets in various diseases.
Biological Pathway Analysis: It helps in elucidating the pathways involved in protein degradation and cellular responses to protein loss.
作用機序
PROTAC SMARCA2 degrader-3 exerts its effects through a mechanism known as targeted protein degradation. The compound simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 disrupts the SWI/SNF complex, leading to altered gene expression and impaired DNA repair in cancer cells .
類似化合物との比較
Similar Compounds
PROTAC SMARCA2 degrader-1: Another PROTAC targeting SMARCA2, but with different ligands and linkers.
PROTAC SMARCA4 degrader: Targets the SMARCA4 protein, which is closely related to SMARCA2.
Uniqueness
PROTAC SMARCA2 degrader-3 is unique in its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 mutations. This selectivity reduces potential off-target effects and enhances therapeutic efficacy .
特性
分子式 |
C37H42N8O4 |
|---|---|
分子量 |
662.8 g/mol |
IUPAC名 |
3-[8-[4-[4-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]piperidin-1-yl]cyclohexyl]-2,3-dihydro-1,4-benzoxazin-4-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C37H42N8O4/c38-36-29(20-30(41-42-36)28-4-1-2-7-33(28)46)24-21-39-45(22-24)26-14-16-43(17-15-26)25-10-8-23(9-11-25)27-5-3-6-31-35(27)49-19-18-44(31)32-12-13-34(47)40-37(32)48/h1-7,20-23,25-26,32,46H,8-19H2,(H2,38,42)(H,40,47,48) |
InChIキー |
VRUQTXCUBJXEAQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=C3C(=CC=C2)N(CCO3)C4CCC(=O)NC4=O)N5CCC(CC5)N6C=C(C=N6)C7=CC(=NN=C7N)C8=CC=CC=C8O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
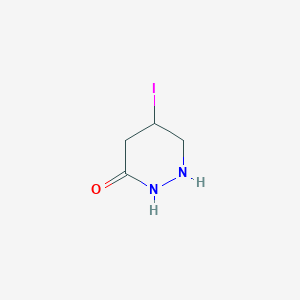
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
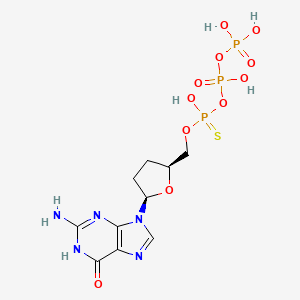
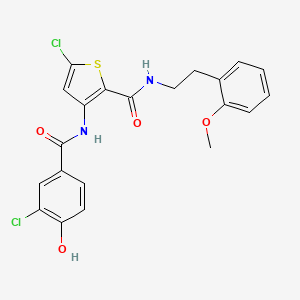

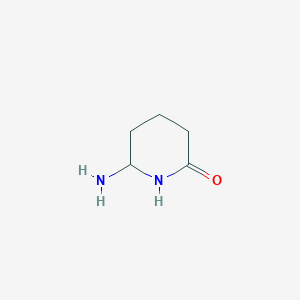

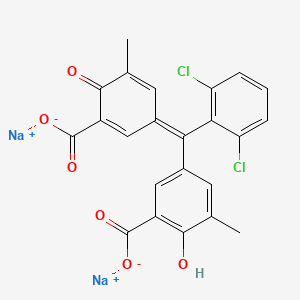
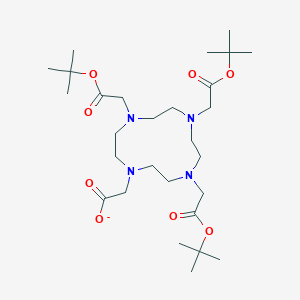

methyl phosphate](/img/structure/B15135221.png)
